1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

Catalog No.
S11405692
CAS No.
M.F
C19H23ClN2O3
M. Wt
362.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(...

Product Name

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

Molecular Formula

C19H23ClN2O3

Molecular Weight

362.8 g/mol

InChI

InChI=1S/C19H23ClN2O3/c1-13-17(14(2)25-21-13)7-8-18(23)22-11-9-19(24,10-12-22)15-3-5-16(20)6-4-15/h3-6,24H,7-12H2,1-2H3

InChI Key

WTVVJTSEVDKCDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a complex organic compound characterized by its unique molecular structure and diverse functional groups. The molecular formula for this compound is C23H26ClN3O2C_{23}H_{26}ClN_{3}O_{2}, and it has a molecular weight of approximately 444.36 g/mol. The compound features a piperidine ring substituted with a hydroxyl group and a chlorophenyl moiety, along with an oxazole ring, which contributes to its potential biological activity and chemical reactivity.

Typical for piperidines and oxazoles. These include:

  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions.
  • Oxidation: The piperidine ring may be oxidized to form corresponding N-oxides.
  • Condensation Reactions: The presence of carbonyl groups allows for condensation with amines or other nucleophiles.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives.

Preliminary studies suggest that 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one exhibits notable biological activities, particularly in the fields of pharmacology. Compounds containing piperidine and oxazole are often investigated for their potential as:

  • Antidepressants
  • Antipsychotics
  • Analgesics

The presence of the chlorophenyl group may enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier.

Synthesis of this compound can be achieved through several methodologies:

  • Multi-step Synthesis: A common approach involves the formation of the piperidine ring followed by the introduction of the chlorophenyl and oxazole substituents.
  • Refluxing Techniques: Utilizing reflux conditions with appropriate solvents can facilitate the formation of desired intermediates.
  • Coupling Reactions: The use of coupling agents may assist in linking various functional groups effectively.

Each method requires optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

The applications of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one primarily lie in medicinal chemistry. Potential applications include:

  • Drug Development: It serves as a lead compound for developing new therapeutic agents targeting neurological disorders.
  • Research Tool: Its unique structure makes it valuable in biochemical research for studying receptor interactions and enzyme inhibition.

Interaction studies involving this compound focus on its binding affinity to various biological targets such as receptors and enzymes. Key areas include:

  • Receptor Binding Studies: Assessing how well the compound binds to neurotransmitter receptors (e.g., dopamine or serotonin receptors).
  • Enzyme Inhibition Assays: Evaluating its potential to inhibit specific enzymes linked to disease pathways.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one. Notable examples include:

Compound NameMolecular FormulaKey Features
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)-4-oxobutan-1-oneC21H21ClFNO3Contains fluorophenyl substitution
3-(4-Chlorophenyl)-5-methylpyrazoleC10H10ClN2Simpler structure focused on pyrazole
1-[4-(Chlorophenyl)-piperidin-1-yloxy]-2-propanoneC16H18ClNLacks oxazole but retains piperidine

Uniqueness

The uniqueness of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one lies in its combination of a hydroxypiperidine core with an oxazole moiety, which may confer distinct pharmacological properties compared to similar compounds. Its structural complexity may lead to enhanced interactions with biological targets, making it a promising candidate for further research in drug discovery.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

362.1397203 g/mol

Monoisotopic Mass

362.1397203 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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